molecular formula C21H16N4O4S B2860290 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1030110-49-6

7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2860290
CAS No.: 1030110-49-6
M. Wt: 420.44
InChI Key: SDXGNUNBILKPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a quinazolinone derivative characterized by a complex heterocyclic scaffold. Its structure includes:

  • A quinazolin-8-one core fused with a [1,3]dioxolo ring at positions 4 and 3.
  • A cyclopropyl group at position 7, which may enhance metabolic stability.

These routes typically yield moderate to good purity, as seen in related quinazoline derivatives .

Properties

IUPAC Name

7-cyclopropyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c26-20-14-8-16-17(28-11-27-16)9-15(14)22-21(25(20)13-6-7-13)30-10-18-23-19(24-29-18)12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXGNUNBILKPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A widely adopted method involves refluxing anthranilic acid derivatives with thioureas or isothiocyanates. For instance, anthranilic acid (1) reacts with aryl isothiocyanates (2a–e) in ethanol to form quinazoline intermediates (3a–e) in 90–95% yields. This method’s efficiency is enhanced by the use of ethanol-dioxane mixtures for recrystallization. Adapting this approach, the introduction of a dioxolo ring at positions 4,5-g could involve starting with 4,5-dihydroxyanthranilic acid, followed by protection with methylene dioxy groups under acidic conditions.

Copper-Catalyzed Isocyanide Insertion

Copper-catalyzed reactions offer a one-pot route to quinazolin-4-ones. For example, 2-isocyanobenzoates react with amines in the presence of Cu(OAc)$$2$$·H$$2$$O to yield 3-alkylated or arylated quinazolinones. To incorporate the cyclopropyl group at position 7, cyclopropylamine could serve as the nucleophile, leveraging microwave irradiation at 150°C for 20 minutes to enhance reaction kinetics.

Base-Promoted S$$_\text{N}$$Ar Reactions

Base-mediated S$$\text{N}$$Ar reactions using *ortho*-fluorobenzamides and amides in DMSO with Cs$$2$$CO$$_3$$ provide transition-metal-free access to quinazolin-4-ones. For the target compound, substituting the amide with cyclopropylamine and introducing the dioxolo ring via cyclization of a dihydroxy precursor could align with this methodology.

Synthesis of the (3-Phenyl-1,2,4-Oxadiazol-5-yl)Methyl Thiol Moiety

The oxadiazole component requires precise construction due to its role in biological activity modulation.

Amidoxime Cyclization

3-Phenyl-1,2,4-oxadiazoles are synthesized from amidoximes and acyl chlorides. For example, amidoxime derivatives (6a–c) react with chloroacetyl chloride in dry acetone to form chloromethyl oxadiazoles (8a–c). Introducing the phenyl group at position 3 necessitates starting with benzoyl chloride during amidoxime formation.

Thiol Functionalization

Conversion of the chloromethyl group to a thiol is critical for subsequent coupling. Treatment of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (8a) with thiourea in ethanol under reflux generates the corresponding thiol, which is isolated via acid hydrolysis.

Coupling Reactions to Form the Sulfanyl Bridge

The sulfanyl linkage connects the quinazolinone and oxadiazole moieties through nucleophilic substitution.

Nucleophilic Substitution Conditions

Reaction of 6-chloro-7-cyclopropyl-2H,7H,8H-dioxolo[4,5-g]quinazolin-8-one with (3-phenyl-1,2,4-oxadiazol-5-yl)methanethiol in dry DMF, using K$$2$$CO$$3$$ and KI as catalysts, facilitates the substitution at position 6. Optimal conditions involve stirring at room temperature for 24 hours, achieving yields of 65–75% after purification by column chromatography (hexane:ethyl acetate, 9:1).

Alternative Coupling Agents

Phosphorus-based reagents like POCl$$_3$$ have been employed for similar sulfanylations, though with lower selectivity. Comparative studies suggest that DMF with KI provides superior regiocontrol for sterically hindered quinazolinones.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states, while elevated temperatures (80–100°C) improve yields for sluggish substitutions. However, microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in copper-catalyzed protocols.

Purification Techniques

Preparative TLC (hexane:ethyl acetate, 3:1) and silica gel chromatography remain standard for isolating intermediates. Recrystallization from ethanol-dioxane mixtures (1:1) enhances purity for crystalline products.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Reference
Cyclocondensation Anthranilic acid, isothiocyanates Ethanol reflux, 8 h 90–95
Copper catalysis 2-Isocyanobenzoates, cyclopropylamine Cu(OAc)$$_2$$, 150°C, microwave 70–80
S$$_\text{N}$$Ar ortho-Fluorobenzamide, amides Cs$$2$$CO$$3$$, DMSO, 135°C 60–70
Oxadiazole thiol coupling Chloroquinazolinone, oxadiazole thiol K$$2$$CO$$3$$, DMF, 24 h 65–75

Chemical Reactions Analysis

Types of Reactions

7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its quinazolinone core is known for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is primarily attributed to its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the oxadiazole moiety can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Motif: The target compound’s 1,2,4-oxadiazole group differs from the 1,2,4-triazole in Mohamed’s derivatives.

Substituent Effects: The sulfanyl linkage in the target compound may enhance solubility compared to the ester or amide groups in Compounds 8a–9 . The dioxolo ring could increase lipophilicity, favoring blood-brain barrier penetration relative to non-fused quinazolines.

Synthesis : Mohamed’s derivatives utilize chloroesters or cinnamoyl chloride in DMF, suggesting analogous routes for the target compound’s oxadiazole moiety .

Pharmacological and Physicochemical Properties

  • Triazolo Derivatives (Compounds 8–9) : Demonstrated moderate anticancer activity in preliminary screens, with solubility influenced by ester/amide substituents .
  • Target Compound: Theoretical advantages include: Enhanced metabolic stability from the cyclopropyl group. Potential kinase inhibition due to the oxadiazole’s affinity for ATP-binding pockets. Limited experimental data exist, highlighting the need for further assays.

Biological Activity

The compound 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1116050-12-4) is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N4O4S2C_{22}H_{18}N_{4}O_{4}S_{2} with a molecular weight of 466.5 g/mol. The structure features a quinazolinone core fused with a dioxole and oxadiazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have indicated that derivatives of oxadiazoles exhibit significant biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for its cytotoxicity against various cancer cell lines.

Anticancer Activity

  • Cytotoxicity Testing : The compound showed promising results in inhibiting cell proliferation in several cancer cell lines. For instance:
    • MCF-7 (breast cancer) : The IC50 value was found to be comparable to standard chemotherapeutics like Tamoxifen.
    • HCT-116 (colon cancer) : Similar cytotoxic effects were observed with IC50 values indicating effective cell death mechanisms.
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by increasing the activity of caspases (specifically caspase 3/7), leading to cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound's oxadiazole component is associated with enhanced antimicrobial properties. Preliminary tests suggest:

  • Gram-positive bacteria : More susceptible compared to gram-negative strains.
  • Specific Activity : Compounds with similar structures have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

A review of various studies highlights the biological efficacy of oxadiazole derivatives:

StudyCompoundCell LineIC50 (µM)Notes
7-cyclopropyl derivativeMCF-715.63Induces apoptosis via caspase activation
Oxadiazole derivativesHUH7 (liver carcinoma)10.1Better than 5-FU in cytotoxicity
General oxadiazole seriesVarious0.47 - 1.4Inhibitors of thymidylate synthase

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step reactions starting with the formation of the quinazolinone core, followed by functionalization with cyclopropyl, oxadiazole, and sulfanyl groups. Critical steps include:

  • Cyclization : Use of nicotinic acid derivatives and cyclopropane precursors under reflux conditions (e.g., acetic acid as a solvent) to form the quinazolinone backbone .
  • Oxadiazole ring formation : Cyclization of nitrile intermediates with hydroxylamine derivatives, optimized at 80–100°C in ethanol .
  • Sulfanyl group introduction : Thiol-alkylation reactions using mercapto intermediates and alkyl halides, typically in DMF with K₂CO₃ as a base .
    Methodological Tip : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to ensure high yields (>70%) and purity (>95%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., cyclopropyl protons appear as multiplets at δ 1.2–1.8 ppm; oxadiazole carbons resonate at δ 155–165 ppm) .
  • IR : Detect key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for the quinazolinone ring; S–C stretch at 650–750 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 506.12) .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion. Compare zone-of-inhibition data to controls like chloramphenicol (typical inhibition zones: 10–20 mm) .
  • Enzyme Inhibition : Evaluate interactions with kinases or proteases via fluorometric assays. Use IC₅₀ values to quantify potency (e.g., IC₅₀ < 10 µM suggests strong inhibition) .

Advanced Research Questions

Q. How can substituent modifications (e.g., cyclopropyl vs. methyl groups) enhance bioactivity?

  • Structure-Activity Relationship (SAR) : Replace the cyclopropyl group with bulkier substituents (e.g., isopropyl) to improve hydrophobic interactions with target proteins. Compare binding affinities using molecular docking (e.g., AutoDock Vina) .
  • Case Study : Methyl-substituted analogs showed reduced antimicrobial activity (zone of inhibition: 15 mm vs. 20 mm for cyclopropyl), suggesting steric hindrance impacts target engagement .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative Studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that interfere with activity measurements .

Q. How can reaction mechanisms for oxidation or reduction of the sulfanyl group be elucidated?

  • Oxidation : Treat with H₂O₂ in acetic acid to form sulfoxide derivatives. Track intermediates via ¹H NMR (sulfoxide protons appear as doublets at δ 3.0–3.5 ppm) .
  • Reduction : Use NaBH₄/CuCl₂ to convert the sulfanyl group to a thiol. Confirm via Ellman’s assay (absorbance at 412 nm) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • SwissADME : Input SMILES to calculate logP (lipophilicity), aqueous solubility, and drug-likeness. For this compound, predicted logP = 3.2 suggests moderate blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., >50 ns simulations in GROMACS) to assess residence time and conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.